Sisapronil

Descripción

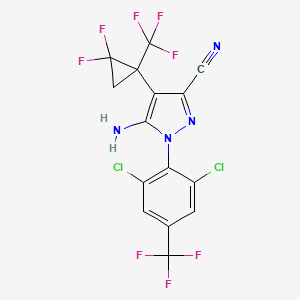

Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAVKJPWXSLDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl2F8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856225-89-3, 856225-90-6, 856225-91-7 | |

| Record name | Sisapronil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SISAPRONIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464VIA2UJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HTT8BIO11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1C8FLW58C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of Sisapronil on Insect Neurons: A Technical Guide

Executive Summary

Sisapronil is a potent, long-acting ectoparasiticide belonging to the phenylpyrazole class of insecticides. Its mechanism of action is centered on the disruption of the central nervous system (CNS) in insects. The primary molecular target of this compound is the ligand-gated chloride channel, specifically the receptor for the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This compound acts as a non-competitive antagonist or negative allosteric modulator, binding to a site within the GABA receptor's ion channel pore. This binding blocks the influx of chloride ions into the neuron, thereby preventing the hyperpolarization that normally follows GABA binding. The resulting failure of synaptic inhibition leads to uncontrolled neuronal excitation, hyperexcitability of the insect's CNS, and ultimately, paralysis and death. This targeted action on insect GABA receptors provides a degree of selectivity over vertebrate receptors, forming the basis of its insecticidal efficacy.

Introduction to this compound

This compound is a phenylpyrazole insecticide developed for the control of ectoparasites, such as cattle ticks, hornflies, and screwworms.[1] Like other members of its chemical class, such as fipronil, its efficacy is derived from its potent neurotoxic effects on invertebrates. The primary mode of action involves the antagonism of GABA-gated chloride channels, a mechanism that disrupts the delicate balance between excitatory and inhibitory signals within the insect's nervous system, leading to fatal hyperexcitability.[1][2]

The Molecular Target: The Insect GABA Receptor

The gamma-aminobutyric acid receptor (GABA-R) is the main inhibitory neurotransmitter receptor in the insect CNS. It is a crucial component for maintaining neural homeostasis and preventing over-excitation.

-

Structure and Function: The insect GABA-R is a pentameric ligand-gated ion channel, typically formed from subunits such as RDL ("Resistance to dieldrin").[3][4]

-

Gating Mechanism: In a resting state, the channel is closed. When the neurotransmitter GABA binds to its specific sites on the receptor's extracellular domain, it induces a conformational change that opens a central pore.[5] This opening allows chloride ions (Cl⁻) to flow into the neuron, down their electrochemical gradient.

-

Neuronal Inhibition: The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential in response to excitatory stimuli. This process is the foundation of fast synaptic inhibition in the CNS.

This compound's Mechanism of Action

This compound exerts its neurotoxic effect by acting as a potent non-competitive antagonist of the insect GABA receptor.

-

Allosteric Binding: Unlike competitive antagonists that bind directly to the GABA binding site, this compound binds to a distinct, allosteric site located within the transmembrane domain of the receptor, likely within the ion channel pore itself.[6]

-

Channel Blockade: This binding event stabilizes a non-conducting conformation of the receptor. Consequently, the chloride ion channel is physically blocked or locked in a closed state, preventing the translocation of chloride ions across the neuronal membrane, even when GABA is bound to the receptor.[1]

-

Disruption of Inhibition: By blocking the inhibitory signal mediated by GABA, this compound effectively removes the "brakes" on neuronal activity. The loss of this inhibitory tone results in uncontrolled, persistent firing of neurons.

-

Physiological Outcome: This widespread neuronal hyperexcitability manifests as the classic symptoms of neurotoxic poisoning in insects, including tremors, convulsions, paralysis, and ultimately, death.[1]

Signaling Pathway and Disruption by this compound

The following diagrams illustrate the normal function of a GABAergic synapse and its disruption by this compound.

Caption: Normal GABAergic inhibitory neurotransmission pathway.

Caption: Disruption of GABA signaling by the action of this compound.

Quantitative Analysis

While specific quantitative data on the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) of this compound on insect GABA receptors is not extensively available in public literature, data from the closely related and well-studied phenylpyrazole, fipronil, provides a strong indication of the potency of this class of compounds. The table below also includes pharmacokinetic data for this compound determined in mammalian studies.

| Compound | Parameter | Value | System / Species | Reference |

| This compound | Plasma Elimination Half-Life (T½) | 13.1 days | Rat (single dose) | [1] |

| This compound | Peak Plasma Concentration (Cmax) | 43.5 ± 6.3 ng/mL | Rat (single dose) | [1] |

| Fipronil | IC₅₀ (GABA Receptor Inhibition) | Micromolar (µM) range | Rat Dorsal Root Ganglia | [7] |

| Fipronil | IC₅₀ (GABA Receptor Inhibition) | Sub-micromolar (<100 nM) | Insect Chloride Channels | [7] |

Note: The higher IC₅₀ value for fipronil in mammalian systems compared to insect systems highlights the selectivity of phenylpyrazoles.

Key Experimental Protocols

The mechanism of action for neurotoxic insecticides like this compound is primarily elucidated through electrophysiological techniques.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is ideal for studying the pharmacology of a specific, isolated receptor subtype.

-

Objective: To quantify the inhibitory effect of this compound on a specific insect GABA receptor subunit (e.g., RDL) expressed in a controlled environment.

-

Methodology:

-

Gene Expression: The cDNA encoding the insect GABA receptor subunit of interest is cloned. cRNA is synthesized in vitro from this template.

-

Oocyte Injection: The synthesized cRNA is microinjected into Xenopus laevis oocytes. The oocytes are then incubated for 2-5 days to allow for the translation and insertion of the functional receptor proteins into the oocyte's cell membrane.

-

Electrophysiological Recording: An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes: one to measure the membrane potential and one to inject current to "clamp" the voltage at a set holding potential (e.g., -60 mV).

-

GABA Application: GABA is applied to the oocyte at its EC₅₀ concentration (the concentration that elicits a half-maximal response), causing the expressed GABA-gated channels to open and generating an inward chloride current.

-

Compound Testing: this compound is co-applied with GABA. The reduction in the amplitude of the GABA-induced current in the presence of this compound is measured.

-

Data Analysis: A dose-response curve is generated by applying various concentrations of this compound. The IC₅₀ value—the concentration of this compound required to inhibit 50% of the maximal GABA-induced current—is calculated from this curve.

-

Protocol 2: Whole-Cell Patch-Clamp on Native Insect Neurons

This method allows for the study of this compound's effects on native receptors within an actual insect neuron.

-

Objective: To measure the inhibitory action of this compound on the GABAergic currents of isolated insect neurons.

-

Methodology:

-

Neuron Isolation: Neurons are isolated from a relevant part of the insect nervous system, such as the terminal abdominal ganglion, and maintained in a primary culture.[8]

-

Patch-Clamp Configuration: A glass micropipette with a fine tip is pressed against the membrane of a single neuron. Gentle suction is applied to form a high-resistance "gigaohm" seal. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing for control and measurement of the entire cell's membrane potential and currents.

-

Current Recording: The neuron's membrane potential is clamped, and a puffer pipette is used to apply a short pulse of GABA, evoking an inhibitory postsynaptic current (IPSC).

-

Compound Application: The culture dish is perfused with a solution containing this compound for a set duration.

-

Effect Measurement: While the neuron is exposed to this compound, GABA is reapplied. The amplitude and decay kinetics of the resulting IPSC are compared to the baseline recording to determine the extent and nature of the inhibition.

-

Experimental Workflow Diagram

References

- 1. fao.org [fao.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 6. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of protein kinase C decreases sensitivity of GABA receptor subtype to fipronil insecticide in insect neurosecretory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical and Pharmacological Profile of Sisapronil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisapronil is a phenylpyrazole ectoparasiticide engineered for the control of ticks and other external parasites in cattle.[1] This technical guide provides an in-depth overview of the chemical structure, mechanism of action, pharmacokinetic profile, and analytical methodologies for this compound. The information is intended to support research, development, and regulatory activities related to this antiparasitic agent. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate a comprehensive understanding.

Chemical Structure and Properties

This compound is a racemic mixture with a complex chemical structure characterized by a phenylpyrazole core.[1]

Chemical Name (IUPAC): 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile[2]

Molecular Formula: C₁₅H₆Cl₂F₈N₄[2]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 856225-89-3[2] |

| PubChem CID | 11236633[2] |

| InChIKey | VBAVKJPWXSLDSG-UHFFFAOYSA-N[2] |

| SMILES | C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F[2] |

Physicochemical Properties:

| Property | Value |

| Molecular Weight | 465.1 g/mol [2] |

| Appearance | White to off-white solid[1] |

| Melting Point | 185-186°C[1] |

| XLogP3 | 5.7[2] |

Mechanism of Action: GABA Receptor Antagonism

This compound exerts its antiparasitic effect by acting as a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) in invertebrates.[1][2] This antagonism blocks the influx of chloride ions into neuronal cells, leading to hyperexcitability of the central nervous system, paralysis, and ultimately, the death of the parasite.[1][2] The subunit composition of the GABA-A receptor can influence the binding and inhibitory activity of phenylpyrazoles like fipronil, a closely related compound.[3]

References

Sisapronil: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Phenylpyrazole Ectoparasiticide

This technical guide provides a comprehensive overview of Sisapronil, a phenylpyrazole ectoparasiticide, tailored for researchers, scientists, and drug development professionals. The document details its chemical properties, mechanism of action, and key experimental data, presenting quantitative findings in structured tables and illustrating complex processes with clear diagrams.

Core Chemical and Physical Properties

This compound is chemically identified as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile.[1] Its fundamental properties are summarized below.

| Identifier | Value |

| CAS Number | 856225-89-3[1] |

| Molecular Formula | C₁₅H₆Cl₂F₈N₄[1] |

| Molecular Weight | 465.1 g/mol [1] |

| Class | Phenylpyrazole Antiparasitic[1] |

Mechanism of Action: GABA-Gated Chloride Channel Blockade

This compound's efficacy as an ectoparasiticide stems from its targeted action on the central nervous system of insects and mites. It functions as a potent non-competitive antagonist of ligand-gated chloride channels, specifically those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[1]

By binding tightly to these channels, this compound effectively blocks the pre- and post-synaptic transfer of chloride ions across neuronal cell membranes.[1] This disruption of normal inhibitory signaling leads to neuronal hyperexcitability, convulsions, and ultimately, the death of the parasite.[1]

Caption: Mechanism of action of this compound on GABA-gated chloride channels.

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in various animal models to understand the absorption, distribution, metabolism, and excretion of this compound. The following tables summarize key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)[1]

| Dose (mg/kg) | Mean Plasma Concentration at 6 days (ng/mL) |

| 100 | 3380 |

| 250 | 6865 |

| 500 | 33800 |

| 1000 | 27600 |

| 1500 | 30900 |

Table 2: Pharmacokinetic Parameters of this compound in Cattle (Single Subcutaneous Injection of 2 mg/kg BW)[1]

| Parameter | Value |

| Mean Peak Plasma Concentration (Cmax) | 74.8 ng/mL |

| Time to Peak Concentration (Tmax) | 15.8 days |

| Mean Terminal Half-life (T₁/₂) | 23.0 days |

| Mean Residence Time (MRT) | 48.3 days |

| Area Under the Curve (AUC) | 3950 day·ng/mL |

Table 3: this compound Residues in Bovine Tissues Over Time (Single Subcutaneous Injection of 2 mg/kg BW)[1]

| Tissue | Mean Concentration at 10 days (µg/kg) | Mean Concentration at 240 days (µg/kg) |

| Fat | 7520 | 564 |

| Liver | < 225 (by 120 days) | > LOQ |

| Kidney | < 125 (by 120 days) | > LOQ |

| Muscle | < 125 (by 120 days) | > LOQ |

Experimental Protocols

The following section details the methodologies employed in key studies to determine the pharmacokinetic properties and residue levels of this compound.

Pharmacokinetic Study in Rats

-

Objective: To determine the plasma concentration of this compound after a single oral dose.

-

Animal Model: Male Wistar rats.[1]

-

Dosing: Single oral gavage of this compound at doses of 100, 250, 500, 1000, or 1500 mg/kg.[1]

-

Sample Collection: Blood samples were collected at various time points, with plasma concentrations reported at 6 days post-dose.[1]

-

Analytical Method: While the specific analytical method for the rat study is not detailed in the provided information, similar studies on this compound utilize High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[1]

Pharmacokinetic and Residue Study in Cattle

-

Objective: To determine the pharmacokinetic profile and tissue residue depletion of this compound in beef cattle.

-

Animal Model: Cross-bred beef cattle.[1]

-

Dosing: A single subcutaneous injection of [¹⁴C]-sisapronil at a target dose of 2.0 mg/kg body weight.[1]

-

Sample Collection:

-

Analytical Method:

-

Extraction: Target residue was extracted from tissues using 1% trifluoroacetic acid in an acetonitrile:water solution.[1]

-

Analysis: A validated HPLC-MS/MS method was used to determine the concentration of the parent this compound in the collected tissues.[1] The limit of quantitation (LOQ) was 5 µg/kg.[1]

-

Caption: Experimental workflow for the bovine pharmacokinetic and residue study.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sisapronil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Sisapronil, a phenylpyrazole ectoparasiticide. Detailed methodologies for the synthesis of key intermediates and the final product are presented, alongside robust purification protocols utilizing high-performance liquid chromatography (HPLC). This document is intended to serve as a practical resource for researchers and professionals engaged in the development and analysis of novel antiparasitic agents. Quantitative data is summarized in structured tables, and key experimental workflows and the compound's mechanism of action are visualized using diagrams generated with Graphviz (DOT language).

Introduction

This compound is a member of the phenylpyrazole class of insecticides, a group of compounds known for their potent activity against a broad spectrum of insect pests.[1] Like other phenylpyrazoles, this compound's mechanism of action involves the blockade of GABA-gated chloride channels in insects, leading to hyperexcitability of the central nervous system and subsequent mortality.[2] The unique chemical structure of this compound, featuring a fluorinated cyclopropyl moiety, contributes to its specific activity and pharmacokinetic profile. This guide outlines a feasible laboratory-scale synthesis and purification strategy for this compound, enabling further research into its biological activity and potential applications.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the formation of the core phenylpyrazole structure and the subsequent introduction of the fluorinated cyclopropyl group.

Synthesis of the Phenylpyrazole Core Intermediate

The key intermediate for the synthesis of this compound is 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile . A common and effective method for the synthesis of this intermediate involves the condensation of a substituted phenylhydrazine with a dicyanopropanoate derivative.

Experimental Protocol: Synthesis of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile

-

Diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline:

-

In a suitable reaction vessel, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Condensation Reaction:

-

In a separate vessel, dissolve ethyl 2,3-dicyanopropanoate in a suitable solvent such as ethanol.

-

Slowly add the previously prepared diazonium salt solution to the ethyl 2,3-dicyanopropanoate solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

-

Cyclization:

-

Add a base, such as aqueous ammonia, to the reaction mixture to induce cyclization.

-

Stir the mixture at room temperature overnight.

-

-

Isolation and Purification:

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with water and then a cold, non-polar solvent like hexane to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Table 1: Summary of Reaction Parameters for Phenylpyrazole Core Synthesis

| Parameter | Value |

| Starting Material | 2,6-dichloro-4-(trifluoromethyl)aniline |

| Reagents | Sodium nitrite, Ethyl 2,3-dicyanopropanoate, Aqueous ammonia |

| Solvents | Glacial acetic acid, Concentrated hydrochloric acid, Ethanol |

| Reaction Temperature | 0-10 °C (diazotization and condensation), Room temperature (cyclization) |

| Typical Yield | 80-90% |

| Purity (post-recrystallization) | >98% |

Synthesis of the Fluorinated Cyclopropyl Moiety and Final Coupling

One potential approach involves the reaction of a 4-halo-substituted phenylpyrazole intermediate with a suitable fluorinated cyclopropane precursor.

Conceptual Experimental Protocol: Synthesis of this compound

-

Halogenation of the Phenylpyrazole Core:

-

The 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile intermediate is first halogenated at the C4 position, for example, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

-

-

Preparation of a Fluorinated Cyclopropane Precursor:

-

The synthesis of a reactive 1,1-difluoro-2-(trifluoromethyl)cyclopropane derivative is required. This can be a complex multi-step process, potentially involving the cyclopropanation of a fluorinated alkene with a difluorocarbene source.

-

-

Coupling Reaction:

-

A transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to link the 4-halo-phenylpyrazole with the fluorinated cyclopropane precursor (e.g., a cyclopropylboronic acid or cyclopropylstannane derivative).

-

Note: The development of this specific coupling step would require significant experimental optimization.

Purification of this compound

The purification of the synthesized this compound is crucial to obtain a high-purity product suitable for laboratory use. High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.

Experimental Protocol: HPLC Purification of this compound

-

Sample Preparation:

-

Dissolve the crude this compound in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1-5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically suitable for the separation of phenylpyrazole insecticides.

-

Mobile Phase: A gradient elution using a mixture of water (often with a small amount of formic acid or ammonium acetate for improved peak shape) and acetonitrile is recommended. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 280 nm).

-

-

Fraction Collection and Analysis:

-

Collect the fractions corresponding to the main this compound peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Table 2: Typical HPLC Purification Parameters for this compound

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10-20 µL |

| Expected Purity | >99% |

Visualization of Workflows and Signaling Pathways

Synthesis Workflow

The overall synthetic strategy for this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Signaling Pathway: Mechanism of Action

This compound exerts its insecticidal effect by targeting the GABA-gated chloride channels in the insect nervous system. The following diagram illustrates this signaling pathway.

Caption: this compound's mechanism of action on GABAergic synapses.

Conclusion

This technical guide provides a foundational framework for the laboratory synthesis and purification of this compound. While the synthesis of the phenylpyrazole core is well-established, the introduction of the specific fluorinated cyclopropyl moiety presents a synthetic challenge that requires further research and development. The provided purification protocol offers a robust method for obtaining high-purity this compound for research purposes. The visualization of the synthetic workflow and the mechanism of action serves to clarify the key processes involved in the creation and biological function of this potent ectoparasiticide. This guide is intended to empower researchers in the field of drug development to explore the potential of this compound and its analogues.

References

Navigating the Disposition of Sisapronil: A Deep Dive into its Pharmacokinetics and Metabolism in Target Species

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the pharmacokinetic and metabolic profile of the ectoparasiticide Sisapronil. This whitepaper meticulously collates and presents quantitative data, detailed experimental methodologies, and visual representations of the drug's journey through various target species, providing a critical resource for a specialized audience.

This compound, a member of the phenylpyrazole class of antiparasitics, is a long-acting subcutaneous injectable used for the control of cattle ticks and other ectoparasites.[1] Its mechanism of action involves blocking ligand-gated chloride channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA), leading to hyperexcitability of the central nervous system and subsequent death of the parasite.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for ensuring its efficacy and safety in treated animals.

Quantitative Pharmacokinetic Insights

The pharmacokinetic parameters of this compound have been investigated in several species, including cattle, rats, monkeys, and dogs. The data reveals significant species-dependent variations in its disposition.

Table 1: Pharmacokinetic Parameters of this compound in Various Species

| Species | Route of Administration | Dose | Tmax (hours) | Bioavailability (%) | Terminal Elimination Half-Life (days) | Reference |

| Monkey | Intravenous (IV) | 0.5 mg/kg | - | - | 12.4 | [1] |

| Monkey | Oral | 2 mg/kg | 24 | 6.5 | - | [1] |

| Rat | Oral (Single Dose) | 100, 500, 1000 mg/kg | - | - | - | [1] |

| Dog | Oral (90-day repeated dose) | 0.3, 1, 10 mg/kg BW | - | - | - | [1] |

| Cattle | Subcutaneous Injection | 2 mg/kg BW | - | - | - | [1] |

Data presented is a summary of available information. Detailed plasma concentrations are available in the referenced literature.

In monkeys, this compound exhibited a long terminal elimination half-life of 12.4 days following intravenous administration.[1] Oral absorption was slow, with a mean Tmax of 24 hours, and the bioavailability was low at 6.5%.[1] In rats, plasma concentrations of this compound increased with the dose, although not always proportionally.[1] Repeated oral dosing in dogs also showed a dose-dependent increase in plasma concentrations over a 90-day period.[1]

Metabolic Pathways and Residue Profile

Metabolism studies, primarily conducted using [14C]-sisapronil, have shed light on its biotransformation. The primary route of excretion is through the feces.[1]

In urine, intact this compound accounts for a fraction of the total radioactive residue, with the majority being metabolites.[1] Two significant co-eluting metabolites have been characterized as products of both oxidation and conjugation with glucuronic acid.[1]

Tissue residue studies in cattle indicate that parent this compound is the primary residue in fat, kidney, and loin muscle.[1] However, in the liver, a significant unidentified metabolite was observed, which increased in percentage over the withdrawal period.[1]

Below is a generalized metabolic pathway for this compound based on the available data.

Experimental Protocols: A Closer Look

The studies cited employed rigorous methodologies to ascertain the pharmacokinetic and metabolic fate of this compound.

Pharmacokinetic Studies

A non-GLP compliant study in monkeys involved the administration of this compound either intravenously (0.5 mg/kg) or orally (2 mg/kg) to fasted male and female monkeys.[1] Blood samples were collected at numerous time points up to 2880 hours post-dosing to determine the plasma concentration-time profile.[1]

In rats, both single and repeated oral dose studies were conducted.[1] For instance, a dose range-finding study in male Wistar rats involved single oral doses of 100, 250, 500, 1000, or 1500 mg/kg.[1] Plasma concentrations were measured at various time points to assess dose proportionality.[1]

The experimental workflow for a typical pharmacokinetic study is outlined below.

Metabolism and Residue Analysis

Metabolism studies utilized [14C]-sisapronil to trace the drug and its metabolites.[1] Excreta (urine and feces) and tissues were collected at various time points after administration.

The analytical method of choice for determining the parent this compound in bovine edible tissues was a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1] The general procedure involved:

-

Extraction: The target residue was extracted from 1 g of tissue twice with 1% trifluoroacetic acid in a 9:1 mixture of acetonitrile and water.[1]

-

Centrifugation: The mixture was agitated and centrifuged.[1]

-

Analysis: The supernatant was directly transferred to an HPLC vial for analysis without further purification.[1]

For the analysis of tissue extracts containing radiolabeled residues, HPLC fractionation with off-line radioactivity detection was employed.[1]

The logical relationship for residue analysis is depicted in the following diagram.

This technical guide serves as a foundational document for researchers engaged in the development and safety assessment of veterinary drugs. The detailed data and methodologies provided will aid in designing future studies and in the broader understanding of the phenylpyrazole class of antiparasitics.

References

Sisapronil: A Technical Guide to its Safety Profile and Toxicological Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisapronil is a phenylpyrazole ectoparasiticide developed for the control of ticks and other external parasites in cattle. As a member of the phenylpyrazole class, its mechanism of action involves the disruption of the central nervous system in invertebrates. This technical guide provides a comprehensive overview of the available safety and toxicological data on this compound, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways. The information is intended to support further research and development efforts related to this compound.

Mechanism of Action

This compound's primary mechanism of action is the non-competitive blockade of gamma-aminobutyric acid (GABA)-gated chloride channels in insect neurons.[1] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission.

This compound binds to a site within the chloride channel of the GABA receptor complex, distinct from the GABA binding site itself. This binding event stabilizes the closed state of the channel, preventing the influx of chloride ions. The resulting lack of inhibitory signaling leads to neuronal hyperexcitability, convulsions, and ultimately the death of the parasite.[1]

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action on the GABA-A receptor.

Toxicological Profile

While comprehensive, publicly available toxicological data for this compound is limited, information on the related phenylpyrazole, fipronil, can provide some context. It is important to note that direct extrapolation of toxicological values is not possible, and the data for fipronil should be considered for comparative purposes only.

Acute Toxicity

A non-GLP compliant dose-range finding study in Wistar rats was conducted with single oral doses of 100, 250, 500, 1000, or 1500 mg/kg of this compound.[1] Specific mortality data and a definitive LD50 value from this or other dedicated acute toxicity studies are not publicly available.

For comparison, the acute oral LD50 of fipronil is reported to be 97 mg/kg in rats and 95 mg/kg in mice.[2]

Repeated-Dose Toxicity

Rats: A non-GLP compliant 52-week oral toxicity study was conducted in rats at dose levels of 0.1, 0.3, 1, or 10 mg/kg bw/day.[1] Detailed findings from this study, including the No-Observed-Adverse-Effect Level (NOAEL), are not publicly available.

Dogs: A 90-day oral toxicity study was conducted in beagle dogs with daily doses of 0, 0.3, 1, or 10 mg/kg bw.[1] The NOAEL from this study has not been publicly reported. For fipronil, a chronic study in dogs established a NOAEL of 0.2 mg/kg/day, with neurotoxicity observed at 2 mg/kg/day.[2]

Genotoxicity and Carcinogenicity

There is no publicly available information on the genotoxic or carcinogenic potential of this compound. Standard batteries of genotoxicity tests typically include an Ames test for bacterial reverse mutation, an in vitro chromosomal aberration assay, and an in vivo micronucleus assay. Carcinogenicity is typically assessed in long-term bioassays in two rodent species.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Rats: In a GLP-compliant study using radiolabeled [14C]-sisapronil administered orally to Sprague Dawley rats, the primary route of excretion was via the faeces.[1]

-

Multiple Dose (50 mg/kg bw/day for 4 days):

-

Single Dose (50 mg/kg bw):

Intact this compound was the major residue found in the faeces.[1]

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Study Type | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (days) | Animal Model | Reference |

| Single Dose | 10 mg/kg | 43.5 ± 6.3 | 583 (ng·day/mL) | 13.1 | Wistar Rats | [1] |

| 13-Week Repeated Dose (Day 1) | 0.1 mg/kg/day | 8.9 | 129 | - | Wistar Rats | [1] |

| 0.3 mg/kg/day | 6.4 | 103 | - | Wistar Rats | [1] | |

| 1.0 mg/kg/day | 17.8 | 339 | - | Wistar Rats | [1] | |

| 10 mg/kg/day | 208.7 | 3,496 | - | Wistar Rats | [1] |

Table 2: Plasma Concentrations of this compound in Dogs (90-Day Oral Study, 8 hours post-dose)

| Study Day | 0.3 mg/kg bw/day (ng/mL) | 1 mg/kg bw/day (ng/mL) | 10 mg/kg bw/day (ng/mL) |

| Day 1 | 1.1 ± 0.4 | 3.6 ± 0.8 | 36.6 ± 12.3 |

| Day 30 | 10.1 ± 2.6 | 32.8 ± 7.9 | 291 ± 72 |

| Day 60 | 14.5 ± 3.4 | 48.0 ± 11.2 | 402 ± 103 |

| Day 90 | 16.4 ± 3.6 | 54.1 ± 13.0 | 445 ± 117 |

| Data from Heward, 2012, as cited in[1] |

Experimental Protocols

General Approach to Toxicity Testing

Standard toxicological evaluation of a new chemical entity like this compound typically follows a tiered approach, beginning with acute toxicity studies, followed by sub-chronic and chronic repeated-dose studies, and specialized studies for genotoxicity, carcinogenicity, and reproductive/developmental toxicity. The specific design of these studies is guided by international regulatory guidelines (e.g., OECD, ICH).

Workflow for a Typical 90-Day Oral Toxicity Study in Dogs

Caption: General workflow for a 90-day oral toxicity study.

Analytical Methodology: LC-MS/MS for this compound in Plasma

The quantification of this compound in plasma samples from pharmacokinetic and toxicokinetic studies is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Sample Preparation: A protein precipitation extraction is a common method for preparing plasma samples. This involves adding a solvent such as acetonitrile to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.

LC-MS/MS System:

-

Liquid Chromatography (LC): A reversed-phase C18 column is often used for separation.[1] The mobile phase typically consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile), run in a gradient elution mode.

-

Tandem Mass Spectrometry (MS/MS): Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions for highly selective and sensitive quantification.

Conclusion

This compound is a phenylpyrazole ectoparasiticide that acts by blocking GABA-gated chloride channels in invertebrates. The available data indicates that it is absorbed orally in rats and dogs, with the primary route of excretion being the faeces in rats. While pharmacokinetic data from repeated-dose studies in both species are available, there is a lack of publicly accessible, detailed quantitative toxicological data, including NOAELs from key studies and data on genotoxicity, carcinogenicity, and reproductive toxicity. For a comprehensive risk assessment, the results of these standard toxicological studies are essential. The information provided herein serves as a technical summary of the currently available data and a guide to the experimental approaches used in the safety evaluation of such compounds.

References

The Genesis of a Novel Antiparasitic: A Technical History of Sisapronil's Discovery and Development

A deep dive into the scientific journey of Sisapronil (PF-00241851), a potent phenylpyrazole ectoparasiticide, from its molecular inception by Pfizer Animal Health (now Zoetis) to its registration for veterinary use. This whitepaper details the mechanism of action, key experimental findings, and the developmental pathway of this important animal health therapeutic.

Introduction: Addressing the Need for Novel Ectoparasiticides

The global cattle industry faces significant economic losses due to infestations by ectoparasites such as ticks, botfly larvae, hornflies, and screwworms. The continuous evolution of resistance to existing antiparasitic agents necessitates the discovery and development of new chemical entities with novel mechanisms of action. In response to this need, scientists at Pfizer Animal Health embarked on a program to identify and develop a new generation of long-acting ectoparasiticides, leading to the discovery of this compound.

This compound, a member of the phenylpyrazole class of insecticides, emerged as a promising candidate.[1] Its development as a long-acting subcutaneous injectable formulation for the control of a broad spectrum of cattle parasites represents a significant advancement in veterinary medicine.[1] This document provides a comprehensive technical overview of the discovery and development of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

While the specific lead optimization process from initial hits to the selection of this compound (PF-00241851) remains within the proprietary domain of Zoetis, the development timeline can be inferred from the dates of the key preclinical and clinical studies, which primarily took place in the early 2010s. The synthesis of this compound involves standard organic chemistry methodologies, with radiolabeling for metabolism and pharmacokinetic studies achieved using [14C] diazomethane to incorporate the radiolabel into the cyclopropyl ring of the molecule.[1]

Mechanism of Action: A Potent Antagonist of GABA-Gated Chloride Channels

This compound exerts its parasiticidal activity by acting as a potent non-competitive antagonist of ligand-gated chloride channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[1] In invertebrates, GABA is a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, this compound blocks the influx of chloride ions into the neuron.[1] This disruption of the normal inhibitory signaling leads to hyperexcitability of the central nervous system, resulting in paralysis and death of the parasite.[1]

The following diagram illustrates the signaling pathway and the inhibitory effect of this compound.

References

An In-depth Technical Guide on the Binding Affinity of Phenylpyrazole Insecticides to GABA Receptors

Disclaimer: As of November 2025, publicly available scientific literature lacks specific quantitative data on the binding affinity of sisapronil to GABA receptors. Due to this data gap, this guide will focus on the closely related and extensively studied phenylpyrazole insecticide, fipronil , as a proxy. The structural similarity between these compounds allows for a representative understanding of the expected mechanism of action and binding characteristics.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of fipronil's binding affinity to γ-aminobutyric acid (GABA) receptors. The document details quantitative binding data, experimental protocols for key assays, and visual representations of relevant pathways and workflows.

Quantitative Binding Affinity of Fipronil to GABAa Receptors

Fipronil acts as a non-competitive antagonist or negative allosteric modulator of GABAa receptors, a major class of ligand-gated ion channels in the central nervous system.[1][2] Its binding affinity is notably influenced by the subunit composition of the GABAa receptor. The following tables summarize the available quantitative data on fipronil's binding affinity.

Table 1: Competitive Binding Affinity of Fipronil for Human GABAa Receptors

| Receptor Subunit Composition | Ligand | Parameter | Value (nM) |

| β3 Homopentamer | Fipronil | Ki | 1.8 |

| β3 Homopentamer | Fipronil | IC50 | 2.4 |

| α6β3 | Fipronil | IC50 | 3.1 |

| α6β3γ2 | Fipronil | IC50 | 17 |

Data sourced from competitive binding assays.[1]

Table 2: Inhibitory Concentration (IC50) of Fipronil on Various GABAa Receptors

| Species | Receptor Subunit Composition/Tissue | Experimental System | Parameter | Value |

| Rat | α1β2γ2L | Electrophysiology | IC50 | 1.1 ± 0.2 µM |

| Cockroach | Native GABA Receptors | Electrophysiology | IC50 | 28 nM (resting), 35 nM (activated) |

| Rat | Native GABA Receptors | Electrophysiology | IC50 | 1600 nM |

| Human | α6β3γ2S (Synaptic) | Electrophysiology (Xenopus Oocytes) | IC50 | Fully Blocked |

| Human | α6β3δ (Extrasynaptic) | Electrophysiology (Xenopus Oocytes) | IC50 | 20.7 µM (Partial Antagonist) |

| Human | α6β3 | Electrophysiology (Xenopus Oocytes) | IC50 | 2.4 µM (Partial Antagonist) |

| Rat | Cerebellum Membranes | Electrophysiology (Xenopus Oocytes) | % Inhibition | 33.0% (1 µM), 53.8% (10 µM), 58.8% (100 µM) |

Data compiled from multiple electrophysiological studies.[1][3][4]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., fipronil) by measuring its ability to displace a radiolabeled ligand from GABAa receptors.

I. Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing the target receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

II. Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein for tissue membranes), the radioligand (e.g., [3H]EBOB or [3H]flunitrazepam) at a concentration near its Kd, and various concentrations of the competing test compound.

-

For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled known ligand (e.g., 3 µM Diazepam).

-

Incubate the plate for a specified time and temperature to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).

III. Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

IV. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Assays for Phenylpyrazole Antagonism of GABA-A Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for in vitro assays to characterize the antagonism of GABA-A receptors by phenylpyrazole compounds. While specific data for sisapronil is not widely available in published literature, the protocols and data presented for the closely related and well-studied phenylpyrazole, fipronil, serve as a representative model for this class of compounds. The included methodologies cover functional characterization using two-electrode voltage clamp (TEVC) electrophysiology and target engagement via radioligand binding assays.

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1] Upon binding of GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. This receptor is a critical target for a variety of therapeutic agents, including benzodiazepines and anesthetics, as well as a target for neurotoxicants like phenylpyrazole insecticides.

Phenylpyrazoles, such as fipronil and this compound, are known to act as non-competitive antagonists or channel blockers of the GABA-A receptor.[1][2] They are believed to bind within the ion pore, thereby physically occluding chloride ion flow and preventing the inhibitory action of GABA. This leads to hyperexcitability of the nervous system.[3] Characterizing the interaction of novel phenylpyrazole compounds with the GABA-A receptor is crucial for understanding their mechanism of action, selectivity, and potential off-target effects.

These application notes detail two primary in vitro methods for assessing the antagonistic properties of phenylpyrazoles at the GABA-A receptor: a functional electrophysiology assay and a competitive radioligand binding assay.

Signaling Pathway and Mechanism of Antagonism

The binding of GABA to its sites on the extracellular domain of the GABA-A receptor induces a conformational change that opens the integral chloride channel. Phenylpyrazole antagonists do not compete with GABA for its binding site but rather bind to a distinct site within the transmembrane domain of the receptor, leading to channel block.

Caption: GABA-A receptor activation and non-competitive antagonism by phenylpyrazoles.

Data Presentation: Phenylpyrazole Antagonism

The inhibitory potential of a phenylpyrazole compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the antagonist required to inhibit 50% of the GABA-induced response. The data below is for fipronil and demonstrates how potency can vary with the subunit composition of the GABA-A receptor.[1]

| Compound | Receptor Subunit Composition | Assay Type | Agonist Used (Concentration) | IC₅₀ (µM) | Maximal Inhibition (%) | Reference |

| Fipronil | α6β3γ2S (Synaptic-like) | TEVC | GABA (EC₅₀) | 20.2 | ~94% | [1] |

| Fipronil | α6β3δ (Extrasynaptic-like) | TEVC | GABA (EC₅₀) | 20.7 | ~46% (Partial) | [1] |

| Fipronil | α6β3 (Binary) | TEVC | GABA (EC₅₀) | 2.4 | ~47% (Partial) | [1] |

| Fipronil | Native (Rat Cerebellum) | TEVC | GABA (0.1 mM) | ~20 | >50% | [1] |

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay directly measures the inhibition of GABA-induced ion currents by the test compound in Xenopus oocytes expressing specific GABA-A receptor subunits.

Caption: Workflow for assessing GABA-A receptor antagonism using TEVC.

Methodology:

-

Oocyte Preparation:

-

Surgically harvest oocytes from an anesthetized female Xenopus laevis.

-

Prepare cRNA for the desired GABA-A receptor subunits (e.g., α, β, and γ/δ) from cDNA templates.

-

Inject approximately 50 nL of the cRNA mixture into the nucleus of Stage V-VI oocytes.

-

Incubate the injected oocytes for 24-48 hours at 18°C in a suitable buffer to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Establish a baseline response by applying a concentration of GABA that elicits a submaximal response (e.g., EC₅₀).

-

To determine the IC₅₀, pre-apply the phenylpyrazole compound (e.g., this compound) for 30-60 seconds, followed by the co-application of the compound with GABA.

-

Perform a washout step between applications until the GABA response returns to baseline.

-

Repeat this process for a range of antagonist concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current elicited by GABA in the absence and presence of the antagonist.

-

Calculate the percent inhibition for each antagonist concentration relative to the control GABA response.

-

Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

-

Protocol 2: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the GABA-A receptor, providing information on binding affinity (Kᵢ). For a non-competitive antagonist, this assay is typically performed at an allosteric site or channel blocker site using a suitable radioligand.

Caption: Workflow for a competitive radioligand binding assay for GABA-A receptors.

Methodology:

-

Membrane Preparation:

-

Dissect and homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold sucrose buffer.

-

Perform a series of differential centrifugation steps to isolate a crude synaptic membrane fraction.

-

Wash the membranes multiple times in a binding buffer (e.g., Tris-HCl) to remove endogenous GABA.

-

Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Membranes, buffer, and a radiolabeled non-competitive antagonist (e.g., [³H]ethynylbicycloorthobenzoate, [³H]EBOB).

-

Non-specific Binding: Same as total binding, plus a high concentration of an unlabeled competitor to saturate the specific binding sites.

-

Displacement: Same as total binding, plus varying concentrations of the test compound (this compound).

-

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC₅₀.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Conclusion

The in vitro assays described provide a robust framework for characterizing the antagonism of GABA-A receptors by phenylpyrazole compounds like this compound. Electrophysiological methods offer functional data on the direct inhibition of ion channel activity, while radioligand binding assays confirm target engagement and determine binding affinity. Together, these protocols allow for a comprehensive pharmacological profile, aiding in the assessment of potency, selectivity, and mechanism of action for novel compounds.

References

- 1. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A GABA Receptor Modulator and Semiochemical Compounds Evidenced Using Volatolomics as Candidate Markers of Chronic Exposure to Fipronil in Apis mellifera [mdpi.com]

Application Note & Protocol: Quantitative Determination of Sisapronil in Bovine Tissues by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Sisapronil, a phenylpyrazole ectoparasiticide, in various bovine tissues (muscle, liver, kidney, and fat). The protocol employs a robust sample preparation procedure involving solvent extraction and solid-phase extraction (SPE) cleanup, followed by highly sensitive and selective detection using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). A stable isotope-labeled (SIL) this compound is utilized as an internal standard to ensure accuracy and precision. The method is suitable for residue monitoring and pharmacokinetic studies.

Introduction

This compound is a broad-spectrum insecticide and acaricide used for the control of ectoparasites in cattle.[1] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and regulatory compliance. HPLC-MS/MS has become the gold standard for the quantitative analysis of veterinary drug residues in complex biological matrices due to its high sensitivity, specificity, and accuracy.[2][3] This application note details a validated HPLC-MS/MS method for the reliable determination of this compound in bovine tissues.

Chemical Information:

-

This compound:

-

Molecular Formula: C₁₅H₆Cl₂F₈N₄

-

Molecular Weight: 465.13 g/mol

-

Chemical Structure: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile[4]

-

-

Physicochemical Properties: this compound is a white to off-white solid with a high octanol-water partition coefficient (Log P = 5.1), indicating its lipophilic nature.[1]

Experimental Protocol

Materials and Reagents

-

This compound analytical standard

-

This compound-(¹³C₂,¹⁵N)-labeled internal standard (SIL-IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, 98% or higher

-

Ammonium formate

-

Oasis HLB SPE cartridges

-

Bovine tissue samples (muscle, liver, kidney, fat)

Sample Preparation

-

Homogenization: Weigh 1 g (± 0.1 g) of thawed and minced tissue into a 50 mL polypropylene centrifuge tube.

-

Fortification: For calibration standards and quality control samples, spike the blank tissue homogenate with the appropriate concentrations of this compound and a fixed concentration of the SIL-IS.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Homogenize the sample for 1 minute using a high-speed homogenizer.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Cleanup (dSPE):

-

Transfer the supernatant to a new tube containing a dispersive solid-phase extraction (dSPE) salt mixture appropriate for fatty matrices.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Evaporation and Reconstitution:

-

Transfer an aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition.

-

Vortex to dissolve the residue and transfer to an HPLC vial for analysis.

-

HPLC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

| Parameter | Setting |

| HPLC System: | UHPLC system |

| Column: | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A: | 0.1% Formic acid in Water |

| Mobile Phase B: | 0.1% Formic acid in Acetonitrile |

| Flow Rate: | 0.4 mL/min |

| Column Temperature: | 40°C |

| Injection Volume: | 5 µL |

| Gradient Program: | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 |

Tandem Mass Spectrometry (MS/MS):

| Parameter | Setting |

| Mass Spectrometer: | Triple quadrupole mass spectrometer |

| Ionization Mode: | Electrospray Ionization (ESI), Positive |

| Scan Type: | Multiple Reaction Monitoring (MRM) |

| Source Temperature: | 500°C |

| IonSpray Voltage: | 5500 V |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 465.0 | 419.0 | 25 |

| 465.0 | 350.0 | 35 | |

| This compound-SIL-IS | 468.0 | 422.0 | 25 |

Note: The specific collision energies should be optimized for the instrument in use.

Quantitative Data Summary

The following tables summarize the performance characteristics of the HPLC-MS/MS method for the determination of this compound in various bovine tissues.

Table 1: Method Detection and Quantification Limits

| Tissue | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

| Muscle | 1.0 | 3.0 |

| Liver | 1.5 | 5.0 |

| Kidney | 1.5 | 5.0 |

| Fat | 2.0 | 6.0 |

Table 2: Accuracy (Recovery) and Precision (RSD)

| Tissue | Spiking Level (µg/kg) | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Muscle | 5 | 95.2 | 4.8 | 6.2 |

| 50 | 98.7 | 3.5 | 5.1 | |

| 500 | 101.3 | 2.9 | 4.5 | |

| Liver | 5 | 92.8 | 5.5 | 7.1 |

| 50 | 96.4 | 4.1 | 6.3 | |

| 500 | 99.8 | 3.2 | 5.8 | |

| Kidney | 5 | 94.1 | 5.1 | 6.8 |

| 50 | 97.9 | 3.9 | 5.9 | |

| 500 | 100.5 | 3.1 | 5.2 | |

| Fat | 10 | 90.5 | 6.2 | 8.3 |

| 100 | 94.7 | 5.3 | 7.5 | |

| 1000 | 98.2 | 4.6 | 6.9 |

Visualizations

Caption: Overall experimental workflow for this compound analysis.

Caption: Detailed sample preparation workflow.

References

- 1. Statistical characterization of multiple-reaction monitoring mass spectrometry (MRM-MS) assays for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap: The Wind of Change in Brazilian Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]

Application Notes and Protocols for Electrophysiology Studies of Sisapronil on Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisapronil is a phenylpyrazole insecticide, structurally related to fipronil. While specific literature on the electrophysiological effects of this compound is emerging, its structural similarity to fipronil strongly suggests a primary mechanism of action involving the modulation of neuronal ion channels. Fipronil is a known antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor)[1]. This document provides detailed protocols for investigating the effects of this compound on neuronal activity using patch-clamp electrophysiology, a gold-standard technique for studying ion channel function and neuronal excitability[2][3]. The following protocols are designed to assess this compound's impact on both synaptic and extrasynaptic GABA-A receptors, as well as to screen for potential off-target effects on other key neuronal ion channels.

Postulated Signaling Pathway of this compound

Based on the known action of the related compound fipronil, this compound is hypothesized to act as a negative allosteric modulator or blocker of the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of action potential firing[4][5][6]. By inhibiting this channel, this compound is expected to reduce the inhibitory GABAergic currents, leading to neuronal hyperexcitability.

Caption: Postulated mechanism of this compound action on a neuron.

Experimental Protocols

Primary Neuron Culture

Detailed protocols for establishing primary neuronal cultures from specific brain regions (e.g., hippocampus, cortex) or dorsal root ganglia are widely available and should be adapted based on the research question.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp configuration is the most common and versatile method for studying the effects of compounds on neuronal ion channels and overall excitability[3].

Experimental Workflow:

Caption: General workflow for whole-cell patch-clamp experiments.

Solutions and Reagents:

| Solution | Component | Concentration (mM) |

| External Solution (ACSF) | NaCl | 126 |

| KCl | 2.5 | |

| CaCl2 | 2 | |

| MgCl2 | 2 | |

| NaH2PO4 | 1.25 | |

| NaHCO3 | 26 | |

| D-Glucose | 10 | |

| Internal Solution (K-Gluconate based) | K-Gluconate | 115 |

| NaCl | 4 | |

| GTP-NaCl | 0.3 | |

| ATP-Mg | 2 | |

| HEPES | 10 | |

| EGTA | 0.5 | |

| MgCl2 | 2 |

Note: The osmolarity of the internal solution should be adjusted to ~290 mOsm and the pH to 7.2-7.3 with KOH. The external solution (Artificial Cerebrospinal Fluid - ACSF) should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of ~7.4.

Protocol for Assessing Effects on GABA-A Receptors (Voltage-Clamp):

-

Prepare neuronal cultures and solutions as described above.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Clamp the neuron's membrane potential at -60 mV.

-

Record baseline GABA-evoked currents by puffing a known concentration of GABA (e.g., 10 µM) onto the neuron for a short duration (e.g., 100 ms).

-

Bath-apply this compound at various concentrations (e.g., 1 nM to 10 µM).

-

After a stable baseline in the presence of this compound is achieved, repeat the GABA puff application.

-

Record the amplitude and decay kinetics of the GABA-evoked current in the presence of this compound.

-

Wash out this compound with ACSF and record the recovery of the GABA-evoked current.

-

Analyze the data to determine the effect of this compound on GABA-A receptor function.

Data Presentation:

| Parameter | Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) | Washout |

| Peak GABA-evoked Current (pA) | |||||

| Decay Time Constant (τ) (ms) | |||||

| % Inhibition of Peak Current | 0% |

Screening for Off-Target Effects on Other Ion Channels

It is crucial to investigate whether this compound has effects on other key neuronal ion channels, such as voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels.

Logical Relationship for Off-Target Screening:

Caption: Screening for off-target effects of this compound.

Protocol for Assessing Effects on Voltage-Gated Channels (Voltage-Clamp):

-

Establish a whole-cell patch-clamp recording.

-

To isolate specific currents, use appropriate channel blockers in the external and internal solutions (e.g., TTX for Nav channels, TEA and 4-AP for Kv channels, CdCl2 for Cav channels).

-

Apply voltage-step protocols to elicit the current of interest (e.g., depolarizing steps from a holding potential of -80 mV to various potentials to activate Nav, Kv, and Cav channels).

-

Record baseline currents.

-

Bath-apply this compound and repeat the voltage-step protocols.

-

Analyze changes in current amplitude, and voltage-dependence of activation and inactivation.

Data Presentation for Off-Target Effects:

| Ion Channel | Parameter | Control | This compound (1 µM) | % Change |

| Nav Channels | Peak Current (pA) | |||

| V1/2 of Activation (mV) | ||||

| V1/2 of Inactivation (mV) | ||||

| Kv Channels | Peak Current (pA) | |||

| V1/2 of Activation (mV) | ||||

| Cav Channels | Peak Current (pA) | |||

| V1/2 of Activation (mV) |

Assessing Effects on Neuronal Excitability (Current-Clamp)

Current-clamp recordings are used to study how this compound affects the membrane potential and firing properties of neurons[2].

Protocol for Current-Clamp Recordings:

-

Establish a whole-cell patch-clamp recording in current-clamp mode.

-

Record the resting membrane potential.

-

Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.

-

Record the baseline firing frequency, action potential threshold, and other relevant parameters.

-

Bath-apply this compound and repeat the current-step injections.

-

Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and action potential waveform.

Data Presentation for Neuronal Excitability:

| Parameter | Control | This compound (1 µM) |

| Resting Membrane Potential (mV) | ||

| Input Resistance (MΩ) | ||

| Action Potential Threshold (mV) | ||

| Firing Frequency at 2x Threshold (Hz) | ||

| Action Potential Amplitude (mV) | ||

| Action Potential Half-Width (ms) |

Conclusion

These protocols provide a comprehensive framework for the electrophysiological characterization of this compound's effects on neurons. By systematically investigating its impact on GABA-A receptors, key voltage-gated ion channels, and overall neuronal excitability, researchers can gain a detailed understanding of its mechanism of action and potential neurotoxic effects. The provided tables and diagrams are intended to guide experimental design, data analysis, and presentation of findings.

References

- 1. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. youtube.com [youtube.com]

- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for Studying Insecticide Resistance Mechanisms Using Sisapronil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisapronil is a broad-spectrum insecticide belonging to the phenylpyrazole class of chemicals. Its mode of action involves the disruption of the central nervous system in insects by blocking GABA-gated chloride channels.[1] The development of insecticide resistance is a significant threat to the efficacy of pest control programs. Understanding the mechanisms by which insects develop resistance to this compound is crucial for developing resistance management strategies and for the discovery of new, effective insecticides.

These application notes provide a comprehensive guide for researchers to study the mechanisms of resistance to this compound in insect populations. The protocols outlined below cover insecticide susceptibility bioassays, molecular assays for target-site resistance, and biochemical assays for metabolic resistance.

Data Presentation: Quantitative Analysis of this compound Resistance

A critical step in studying insecticide resistance is to quantify the level of resistance in an insect population compared to a susceptible population. This is typically achieved by determining the median lethal concentration (LC50) through bioassays. The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant population by the LC50 of the susceptible population.

Table 1: Example LC50 and Resistance Ratio Data for this compound in a Hypothetical Insect Strain

| Strain | Bioassay Method | No. of Insects Tested | LC50 (µg/mL) [95% Confidence Interval] | Resistance Ratio (RR) |

| Susceptible (Lab-S) | Adult Vial Test | 500 | 0.5 [0.4-0.6] | - |

| Resistant (Field-R) | Adult Vial Test | 500 | 25.0 [22.5-27.8] | 50 |